molecular formula C13H16N2O3 B1664296 Abbeymycin CAS No. 108073-64-9

Abbeymycin

Cat. No.: B1664296
CAS No.: 108073-64-9
M. Wt: 248.28 g/mol
InChI Key: SSMFXCDUJJPFBJ-UWJYBYFXSA-N
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Scientific Research Applications

Abbeymycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying antibiotic synthesis and mechanisms. In biology, it serves as a tool for investigating bacterial resistance and the effects of antibiotics on microbial communities. In medicine, this compound is employed in research concerning antibiotic discovery and screening

Preparation Methods

Abbeymycin is synthesized through a series of chemical reactions involving the actinobacterium Streptomyces sp. AB-999F-52 . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods typically involve fermentation processes using Streptomyces cultures, followed by extraction and purification of the antibiotic.

Chemical Reactions Analysis

Abbeymycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Abbeymycin is unique among antibiotics due to its specific activity against anaerobic bacteria and its classification as an anthramycin-type antibiotic. Similar compounds include other benzodiazepines and pyrrolobenzodiazepines, which share structural similarities and some overlapping biological activities . this compound’s distinct molecular structure and specific antimicrobial properties set it apart from these related compounds.

Properties

IUPAC Name

(6S,6aS,8S)-8-hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMFXCDUJJPFBJ-UWJYBYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC=CC=C3N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148371
Record name Abbeymycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108073-64-9
Record name Abbeymycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abbeymycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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